Methoxymethyl-methyl-trimethylsilanylmethyl-amine
Overview
Description
Methoxymethyl-methyl-trimethylsilanylmethyl-amine is an organic compound with the molecular formula C13H23NOSi. It is a colorless liquid with a strong ammonia-like odor and is soluble in organic solvents such as ethanol, ether, and hydrocarbons. This compound is commonly used as a reagent and intermediate in organic synthesis, particularly in the formation of azomethine ylides for cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine can be synthesized through the reaction of benzylamine with methoxymethyl chloride and trimethylsilylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine undergoes various chemical reactions, including:
Cycloaddition Reactions: It forms azomethine ylides, which readily participate in [3+2] cycloaddition reactions with α,β-unsaturated esters to produce N-benzyl substituted pyrrolidines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Trifluoroacetic acid, zinc chloride, or cesium fluoride are commonly used to generate azomethine ylides from this compound.
Substitution Reactions: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products:
Cycloaddition Reactions: The major products are N-benzyl substituted pyrrolidines, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Substitution Reactions: The products depend on the nucleophile used but generally include derivatives with modified functional groups.
Scientific Research Applications
Methoxymethyl-methyl-trimethylsilanylmethyl-amine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for methoxymethyl-methyl-trimethylsilanylmethyl-amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides are generated under metal-free conditions in the presence of acids or bases and react with various dipolarophiles to form functionalized heterocycles . The molecular targets and pathways involved depend on the specific reaction and the nature of the dipolarophile .
Comparison with Similar Compounds
Methoxymethyl-methyl-trimethylsilanylmethyl-amine is unique due to its ability to form non-stabilized azomethine ylides, which are highly reactive and versatile in cycloaddition reactions. Similar compounds include:
N-Benzyl-N-methoxymethyl-trimethylsilylmethylamine: Shares similar reactivity but differs in the substituents attached to the nitrogen atom.
N-Methoxymethyl-N-trimethylsilylmethylbenzylamine: Another closely related compound with comparable applications in organic synthesis.
These compounds highlight the versatility of this compound in facilitating the synthesis of diverse and complex molecules.
Properties
IUPAC Name |
1-methoxy-N-methyl-N-(trimethylsilylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-8(6-9-2)7-10(3,4)5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWQZKAZATOQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(COC)C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-03-8 | |
Record name | N-(Methoxymethyl)-N-methyl-N-[(trimethylsilyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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